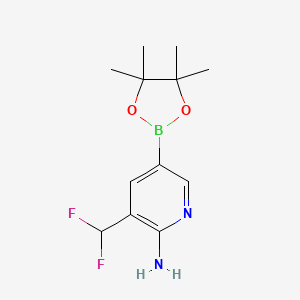

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C12H17BF2N2O2 |

|---|---|

Molecular Weight |

270.09 g/mol |

IUPAC Name |

3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H17BF2N2O2/c1-11(2)12(3,4)19-13(18-11)7-5-8(9(14)15)10(16)17-6-7/h5-6,9H,1-4H3,(H2,16,17) |

InChI Key |

IWDBISSLPPERDC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl bromide.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the development of fluorescent probes and imaging agents.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the dioxaborolane moiety can participate in covalent bonding with target molecules. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table highlights key structural analogs and their distinguishing features:

*Estimated based on structural similarity.

Reactivity in Cross-Coupling Reactions

- Chloro-Substituted Analogs (e.g., ) : Chlorine acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. However, the boronate ester’s stability under basic conditions must be monitored .

- Trifluoromethyl-Substituted Analogs (e.g., ) : The CF₃ group’s strong electron-withdrawing nature accelerates coupling reactions but may reduce solubility in polar solvents .

- Difluoromethyl Target Compound : The CHF₂ group balances electron withdrawal and steric effects, likely enabling efficient coupling while maintaining solubility .

Biological Activity

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, toxicity profiles, and therapeutic applications.

- Molecular Formula : C14H16BF2N O2

- Molecular Weight : 279.09 g/mol

- CAS Number : 1220696-59-2

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For example:

- In vitro studies indicated that similar compounds showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines. These values suggest a higher potency compared to standard treatments like 5-Fluorouracil (IC50 of 17.02 μM) .

The mechanism through which this compound exerts its anticancer effects likely involves:

- Inhibition of EGFR phosphorylation , which is crucial for cancer cell proliferation.

- Induction of apoptosis in cancer cells through caspase activation .

Toxicity Profile

The safety profile of this compound has been assessed in various animal models:

- Acute toxicity studies in Kunming mice revealed no significant adverse effects at doses up to 2000 mg/kg .

Skin and Eye Irritation

The compound has been classified with warnings indicating it can cause skin irritation (H315) and serious eye irritation (H319) . This necessitates careful handling in laboratory settings.

Pharmacokinetics

Pharmacokinetic evaluations have shown:

- Oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg.

- A clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential applications:

- Antiviral Activity : In a study involving influenza A virus models, derivatives exhibited a significant reduction in viral load in infected mice .

- Selectivity Index : The compound demonstrated a favorable selectivity index against cancer cells compared to normal cells, indicating a lower likelihood of toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A common approach involves reacting a halogenated pyridin-2-amine derivative (e.g., 5-bromo-3-(difluoromethyl)pyridin-2-amine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like DME/H₂O. Reaction optimization includes maintaining anhydrous conditions and temperatures between 80–100°C for 12–24 hours. Post-synthesis purification often employs column chromatography with gradients of hexane/acetone .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and boronate ester integration. For example, the pinacol boronate group typically shows a singlet at δ ~1.3 ppm (methyl groups) and absence of aromatic protons adjacent to boron .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~294.1 Da).

- HPLC-PDA : For purity assessment (>95% is typical for research-grade material). Use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling efficiency be optimized for this compound?

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with XPhos ligands improves yields (~85–95%) compared to traditional Pd(PPh₃)₄ (~70%) due to enhanced stability under aerobic conditions .

- Solvent Systems : THF/H₂O (3:1) reduces side reactions compared to DME/H₂O.

- Temperature Control : Microwave-assisted synthesis at 120°C for 1 hour reduces decomposition risks .

Q. What are the stability challenges of the boronate ester under varying pH conditions, and how can they be mitigated?

The boronate ester hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming boronic acid derivatives. Stability studies show:

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CF₂H group increases electron-withdrawing effects , accelerating oxidative addition in Pd-catalyzed reactions. However, it may sterically hinder coupling at the 5-position. Comparative studies with –CH₃ or –CF₃ analogs show 10–15% lower yields for –CF₂H derivatives due to partial fluorodeboronation .

Q. What strategies resolve conflicting bioactivity data in pharmacological studies?

Discrepancies often arise from:

- Solubility variability : Use standardized DMSO stock solutions (≤0.1% final concentration) to avoid aggregation.

- Assay interference : Confirm boron-specific artifacts (e.g., fluorescence quenching) via orthogonal assays (e.g., SPR vs. cell-based luciferase) .

Methodological Considerations

Q. How can researchers address poor solubility in aqueous media for in vitro assays?

- Co-solvents : 10% PEG-400 or cyclodextrin-based formulations enhance solubility without cytotoxicity.

- Prodrug derivatization : Mask the boronate ester as a trifluoroborate salt (improves solubility 5–10×) .

Q. What analytical techniques differentiate this compound from structurally similar boronate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.